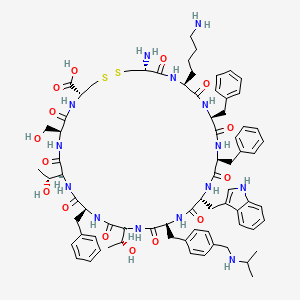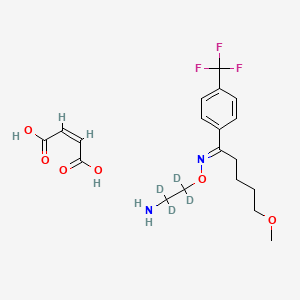
Fluvoxamine-d4 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and various anxiety disorders. The deuterated version, fluvoxamine-d4, is often used as an internal standard in analytical chemistry for the quantification of fluvoxamine by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fluvoxamine-d4 (maleate) involves the substitution of hydrogen atoms with deuterium in the fluvoxamine molecule. One method involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials, with n-butanol as the solvent. The substitution reaction is carried out in the presence of an alkali .
Industrial Production Methods
Industrial production of fluvoxamine maleate typically involves dry granulation methods to avoid the impact of damp heat factors on the stability of the compound. This method ensures that the relevant substances remain stable before and after granulation, thereby improving the overall stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluvoxamine-d4 (maleate) undergoes various chemical reactions, including oxidative coupling reactions. For instance, it can react with Brucine-NaIO4 and DCQC to form specific products .
Common Reagents and Conditions
Common reagents used in the reactions involving fluvoxamine-d4 (maleate) include oxidizing agents like NaIO4 and coupling agents like Brucine. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can yield specific derivatives of fluvoxamine-d4 (maleate) that are useful for analytical purposes .
Aplicaciones Científicas De Investigación
Fluvoxamine-d4 (maleate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of fluvoxamine.
Biology: Helps in studying the pharmacokinetics and metabolism of fluvoxamine in biological systems.
Medicine: Used in clinical research to understand the efficacy and safety of fluvoxamine in treating various disorders.
Industry: Employed in the pharmaceutical industry for quality control and assurance of fluvoxamine-containing products
Mecanismo De Acción
Fluvoxamine-d4 (maleate) functions similarly to fluvoxamine by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation and modulate immune responses .
Comparación Con Compuestos Similares
Fluvoxamine-d4 (maleate) is compared with other SSRIs such as sertraline and fluoxetine. While all these compounds function as SSRIs, fluvoxamine-d4 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical studies. Similar compounds include:
Sertraline: Another SSRI used to treat depression and anxiety disorders.
Fluvoxamine-d4 (maleate) stands out due to its specific use in analytical chemistry and its enhanced stability provided by deuteration.
Propiedades
Fórmula molecular |
C19H25F3N2O6 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i9D2,11D2; |
Clave InChI |
LFMYNZPAVPMEGP-YNGKOISLSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




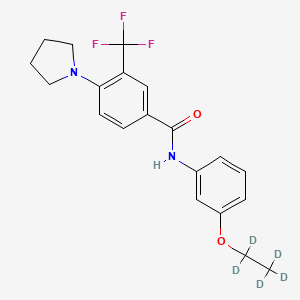

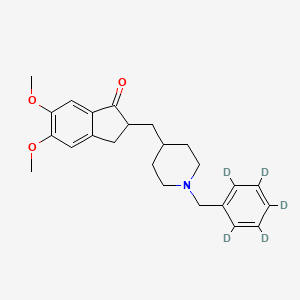
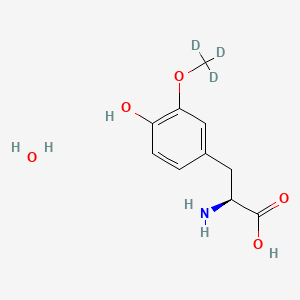
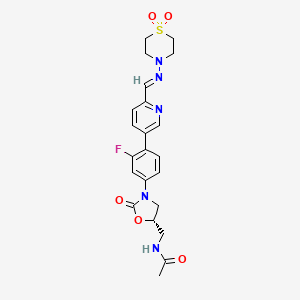
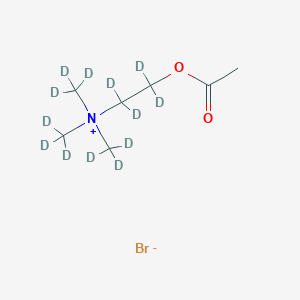
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
